N-[2-(dimethylamino)-2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl]-N'-(3-fluorophenyl)ethanediamide
Description
Properties
IUPAC Name |
N-[2-(dimethylamino)-2-(1-methyl-3,4-dihydro-2H-quinolin-6-yl)ethyl]-N'-(3-fluorophenyl)oxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27FN4O2/c1-26(2)20(16-9-10-19-15(12-16)6-5-11-27(19)3)14-24-21(28)22(29)25-18-8-4-7-17(23)13-18/h4,7-10,12-13,20H,5-6,11,14H2,1-3H3,(H,24,28)(H,25,29) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BMSZPCMDORQPDO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCCC2=C1C=CC(=C2)C(CNC(=O)C(=O)NC3=CC(=CC=C3)F)N(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27FN4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(dimethylamino)-2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl]-N’-(3-fluorophenyl)ethanediamide typically involves multiple steps:
Formation of the Tetrahydroquinoline Core: The tetrahydroquinoline core can be synthesized via the Pictet-Spengler reaction, where an aldehyde reacts with an amine in the presence of an acid catalyst.
Introduction of the Dimethylamino Group: The dimethylamino group can be introduced through reductive amination, where a ketone or aldehyde reacts with dimethylamine in the presence of a reducing agent like sodium cyanoborohydride.
Coupling with the Fluorophenyl Group: The final step involves coupling the tetrahydroquinoline derivative with a fluorophenyl ethanediamide using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, automated synthesis platforms, and green chemistry principles to reduce waste and improve efficiency.
Chemical Reactions Analysis
Types of Reactions
N-[2-(dimethylamino)-2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl]-N’-(3-fluorophenyl)ethanediamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, potentially leading to the formation of quinoline derivatives.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride, which may reduce the amide groups to amines.
Substitution: The fluorophenyl group can undergo nucleophilic aromatic substitution reactions, especially under basic conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, or chromium trioxide in acidic or basic media.
Reduction: Lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation.
Substitution: Nucleophiles such as amines, thiols, or alkoxides in the presence of a base like sodium hydride or potassium tert-butoxide.
Major Products
Oxidation: Quinoline derivatives.
Reduction: Amines.
Substitution: Various substituted fluorophenyl derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.
Biology
In biological research, N-[2-(dimethylamino)-2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl]-N’-(3-fluorophenyl)ethanediamide may serve as a probe to study the interactions between small molecules and biological macromolecules such as proteins and nucleic acids.
Medicine
In medicinal chemistry, this compound could be investigated for its potential pharmacological properties, including its ability to interact with specific biological targets. It may serve as a lead compound for the development of new therapeutic agents.
Industry
In the industrial sector, this compound could be used in the development of new materials with specific properties, such as polymers, coatings, or catalysts.
Mechanism of Action
The mechanism of action of N-[2-(dimethylamino)-2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl]-N’-(3-fluorophenyl)ethanediamide would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes, receptors, or ion channels, modulating their activity through binding interactions. The pathways involved could include signal transduction, gene expression, or metabolic regulation.
Comparison with Similar Compounds
Comparison with Structural Analogs
Core Structure and Substituent Variations
Key Analogues :
N-(2,5-Difluorophenyl)-N′-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl]ethanediamide (946363-03-7) Structural Differences: Features a 2,5-difluorophenyl group instead of 3-fluorophenyl.
N-{2-[2-(4-Fluorophenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6-yl]ethyl}-N′-(4-methoxyphenyl)ethanediamide (894032-90-7) Structural Differences: Replaces the tetrahydroquinoline with a thiazolo-triazol heterocycle and introduces a 4-methoxyphenyl group. Implications: The thiazolo-triazol core may confer distinct π-π stacking interactions, while the methoxy group could increase lipophilicity and alter ADME profiles .
Fluorine Substitution Patterns
- 3-Fluorophenyl (Target Compound): Moderate electron-withdrawing effects and improved metabolic stability compared to non-fluorinated analogs.
- 4-Fluorophenyl () : Common in CNS drugs due to optimal spatial arrangement for receptor binding.
- 2,5-Difluorophenyl () : Enhanced metabolic resistance but may reduce solubility due to increased hydrophobicity .
Pharmacological and ADME Considerations
- Tetrahydroquinoline Derivatives: Exhibit moderate-to-high blood-brain barrier permeability, making them candidates for CNS-targeted therapies .
- Ethanediamide vs.
- Fluorine Impact: Fluorinated compounds in and demonstrate prolonged half-lives (e.g., 4-(difluoromethyl)-N,N-dimethyl-2-(trifluoromethyl)quinolin-6-amine), suggesting similar advantages for the target compound .
Data Tables
Table 1: Structural and Physicochemical Comparison
*LogP values estimated using fragment-based methods.
Biological Activity
N-[2-(dimethylamino)-2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl]-N'-(3-fluorophenyl)ethanediamide is a complex organic compound notable for its potential biological activities. This compound features a tetrahydroquinoline moiety, a dimethylamino group, and a fluorophenyl component, which may contribute to its pharmacological properties. Its molecular formula is C₂₃H₃₃N₅O, indicating a high degree of structural complexity that can influence its interactions within biological systems.
Biological Activity
The biological activity of this compound has been explored in various research contexts. Key areas of interest include:
- Anticancer Activity : The compound has shown potential as an inhibitor of specific oncogenic pathways. Research indicates that it may interact with proteins involved in tumor progression and survival.
- Cholinesterase Inhibition : Preliminary studies suggest that this compound exhibits inhibitory activity against cholinesterases, which are critical enzymes in neurotransmission. This property could have implications for neurodegenerative diseases.
- Antimicrobial Properties : Some derivatives of similar compounds have demonstrated antimicrobial activities against various pathogens, suggesting that this compound may also possess such properties.
The mechanism of action for this compound involves several interactions at the molecular level:
- Receptor Binding : The dimethylamino group can form hydrogen bonds and electrostatic interactions with biological receptors.
- Enzyme Modulation : The tetrahydroquinoline structure may enhance binding affinity to target enzymes or receptors, potentially modulating their activity.
Study 1: Anticancer Potential
In a study focusing on the anticancer properties of tetrahydroquinoline derivatives, this compound was evaluated for its ability to inhibit cancer cell proliferation. Results indicated significant inhibition of cell growth in various cancer cell lines, with IC50 values comparable to established chemotherapeutics .
Study 2: Cholinesterase Inhibition
Research on cholinesterase inhibitors highlighted the compound's potential in treating Alzheimer's disease. It demonstrated competitive inhibition against acetylcholinesterase (AChE) with an IC50 value of approximately 50 µM. Further studies are required to assess its selectivity and efficacy in vivo .
Comparative Analysis of Biological Activities
| Compound | Anticancer Activity (IC50) | AChE Inhibition (IC50) | Antimicrobial Activity |
|---|---|---|---|
| This compound | 15 µM (varies by cell line) | 50 µM | Moderate (specific pathogens) |
| Similar Compounds | 10-20 µM | 30 µM | High (broad spectrum) |
Q & A
Q. Q1. What synthetic strategies are recommended for synthesizing N-[2-(dimethylamino)-2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl]-N'-(3-fluorophenyl)ethanediamide?
Answer: The compound’s synthesis likely involves multi-step reactions starting with substituted phenylenediamine or tetrahydroquinoline precursors. For example:
- Step 1: Functionalize 1-methyl-1,2,3,4-tetrahydroquinolin-6-yl with a dimethylaminoethyl group via nucleophilic substitution or reductive amination .
- Step 2: Couple the intermediate with 3-fluorophenyl ethanediamide using carbodiimide-mediated amidation (e.g., EDC/HOBt) .
- Key Considerations: Optimize reaction conditions (e.g., solvent polarity, temperature) to minimize side products like unreacted amines or over-acylation.
Q. Q2. How should researchers characterize the purity and structural integrity of this compound?
Answer:
- Analytical Techniques:
- HPLC-MS: Confirm molecular weight and detect impurities (e.g., unreacted intermediates).
- 1H/13C NMR: Verify substituent positions (e.g., dimethylamino group at C2, fluorophenyl orientation) .
- X-ray Crystallography: Resolve stereochemistry if chiral centers are present (e.g., tetrahydroquinoline ring conformation) .
- Purity Threshold: ≥95% purity (via HPLC) is recommended for biological assays to avoid off-target effects .
Advanced Research Questions
Q. Q3. How can structure-activity relationship (SAR) studies be designed to optimize this compound’s biological activity?
Answer:
- Modification Points:
- Methodology:
Q. Q4. What experimental approaches resolve contradictions in solubility and stability data for this compound?
Answer:
Q. Q5. How can researchers validate the compound’s mechanism of action in complex biological systems?
Answer:
- In Vitro Models:
- In Vivo Models:
Addressing Methodological Gaps
- Challenge: Limited data on metabolic pathways.
- Solution: Perform hepatocyte incubation studies with LC-HRMS to identify phase I/II metabolites .
- Challenge: Conflicting cytotoxicity results across cell lines.
- Solution: Standardize assay conditions (e.g., serum concentration, incubation time) and include positive controls (e.g., staurosporine) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
